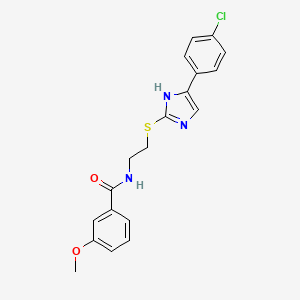![molecular formula C23H21N3O3S B2920066 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-12-9](/img/structure/B2920066.png)
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: Furan-2-carboxylic acid or its derivatives.
Reaction Conditions: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Attachment of the Methoxyphenyl Group
Starting Materials: 4-methoxyaniline.
Reaction Conditions: Amide bond formation using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic synthesis
-
Formation of the Thieno[2,3-b]quinoline Core
Starting Materials: 2-aminothiophene and a suitable aldehyde.
Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the carboxamide group to an amine.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Products: Substituted derivatives with halogen atoms at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NBS in the presence of light or radical initiators.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. The presence of the furan and methoxyphenyl groups suggests possible interactions with biological targets, which could be harnessed for therapeutic purposes.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, the amino group could form hydrogen bonds with active site residues, while the aromatic rings could engage in π-π interactions with aromatic amino acids.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide: Lacks the methoxyphenyl group, which may reduce its biological activity.
4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The unique combination of functional groups in 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide provides a distinct profile of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKQWYGXBLCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
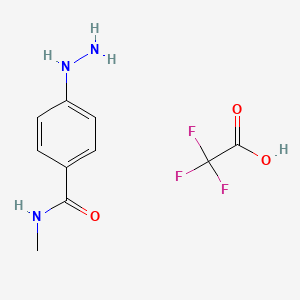
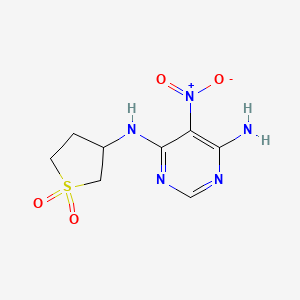
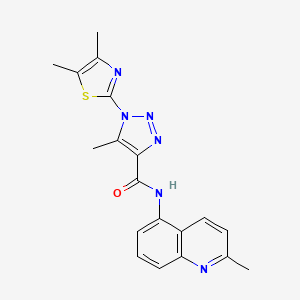
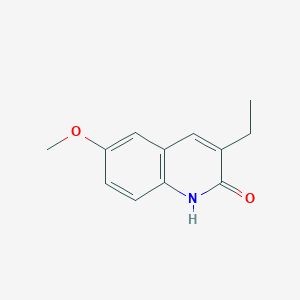
![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)
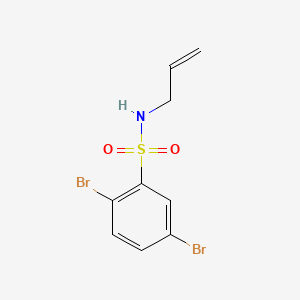

![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)
![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2920000.png)
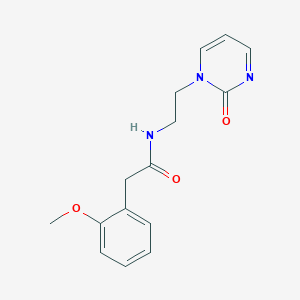
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)
